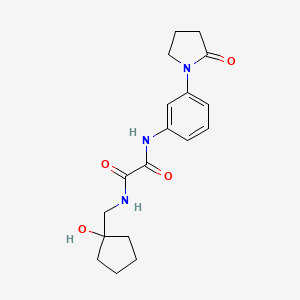
N1-((1-hydroxycyclopentyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a cyclopentyl group, which is a cycloalkane with a five-membered ring, and an oxalamide group, which is a type of carbamate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific reactions and conditions used.Molecular Structure Analysis
The structure of the compound would be influenced by the sp3 hybridization of the pyrrolidine ring, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the pyrrolidine ring and its derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the pyrrolidine ring and its derivatives . The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane .Wissenschaftliche Forschungsanwendungen
Inhibition of Glycolic Acid Oxidase
A study by Rooney et al. (1983) explored a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, potent competitive inhibitors of glycolic acid oxidase (GAO), which may relate to the chemical structure of interest. Chronic oral administration of these derivatives significantly reduced urinary oxalate levels in ethylene glycol-fed rats, suggesting a potential application in metabolic disorders related to oxalate accumulation (Rooney et al., 1983).
Neuroprotective Effects
Heikkila et al. (1984) investigated the protective effects of monoamine oxidase inhibitors against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), a compound structurally related to the oxalamide derivative. The study's findings suggest potential applications in mitigating neurodegenerative conditions like Parkinson's disease (Heikkila et al., 1984).
Polyamine Analogue-Induced Programmed Cell Death
Research by Ha et al. (1997) on a polyamine analogue, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), demonstrated its ability to induce programmed cell death (PCD) in certain cell types. This study suggests possible applications in cancer therapy, where selective cytotoxicity towards cancer cells is crucial (Ha et al., 1997).
Histone Deacetylase Inhibitors
Mai et al. (2004) synthesized and studied a series of 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as histone deacetylase inhibitors. These compounds have potential applications in epigenetic therapy, particularly in treating cancers where histone deacetylation plays a role in tumor progression (Mai et al., 2004).
Neuroprotection in Parkinson's Disease
Amazzal et al. (2007) demonstrated that the natural polyphenol mangiferin protected N2A cells against cytotoxicity induced by MPP+, a compound related to MPTP. This study indicates a potential application in therapies for neurodegenerative diseases like Parkinson's disease, where oxidative stress is a significant factor (Amazzal et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-15-7-4-10-21(15)14-6-3-5-13(11-14)20-17(24)16(23)19-12-18(25)8-1-2-9-18/h3,5-6,11,25H,1-2,4,7-10,12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJHDDMMISMFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

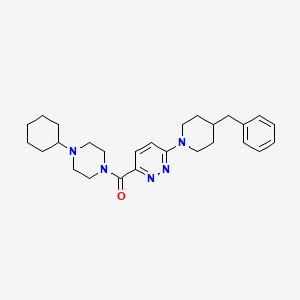
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)
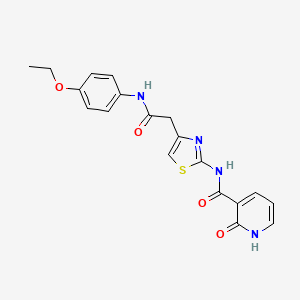
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)
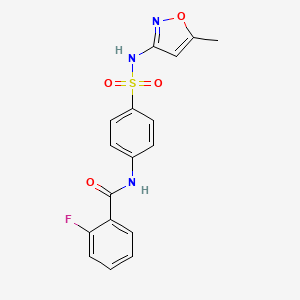
![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)
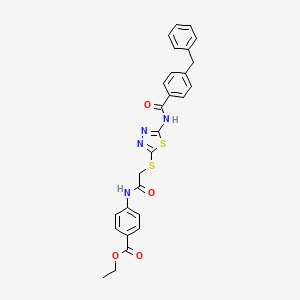
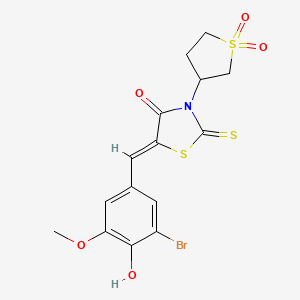
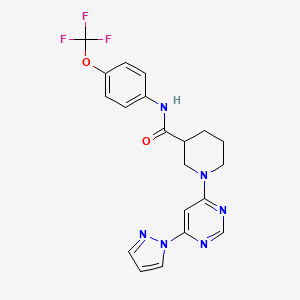
![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)
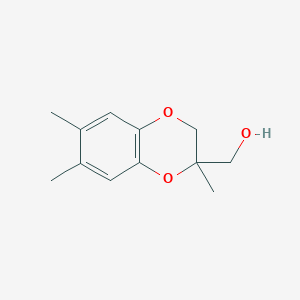

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)